molecular formula C13H17N3O B2933463 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole CAS No. 1498227-05-6

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole

Cat. No.: B2933463
CAS No.: 1498227-05-6
M. Wt: 231.299
InChI Key: JEZIHUWFEXMGQF-UHFFFAOYSA-N
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Description

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzodiazole with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, and the reactants can be passed through the column under controlled conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated benzodiazole derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole ring and a pyrrolidine moiety. This structural arrangement imparts specific chemical and biological properties that make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-methyl-2-(pyrrolidin-2-ylmethoxy)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-12-7-3-2-6-11(12)15-13(16)17-9-10-5-4-8-14-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZIHUWFEXMGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1OCC3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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